Isovalerylcarnitine

Catalog No.
S566408
CAS No.
31023-24-2
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovalerylcarnitine

CAS Number

31023-24-2

Product Name

Isovalerylcarnitine

IUPAC Name

3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3

InChI Key

IGQBPDJNUXPEMT-SNVBAGLBSA-N

SMILES

CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Synonyms

3-methylbutyrylcarnitine, 3-methylbutyrylcarnitine, (+-)-isomer, isovalerylcarnitine

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CC(C)CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Potential Role in Isovaleric Acidemia:

Isovaleric acidemia is a rare genetic disorder characterized by the buildup of isovaleryl-CoA, a toxic intermediate metabolite. Research has identified IVC as a specific marker for this condition. Elevated levels of IVC in blood and urine can be used for diagnosis and monitoring of the disease.

Activation of Calpain in Neutrophils:

IVC has been shown to activate calpain, a calcium-dependent protease enzyme, in human neutrophils. Calpain plays a role in various cellular processes, including inflammation and cell death. This finding suggests IVC may be involved in neutrophil function and potentially contribute to inflammatory processes in the body.

Potential Impact on Immune Function and Apoptosis:

Studies have investigated the effects of IVC on immune function and cell death (apoptosis). Some research suggests IVC may influence the activity of caspases, enzymes involved in apoptosis, and potentially impact cell proliferation. However, further research is needed to fully understand the role of IVC in these processes.

Association with Lung Cancer Risk:

Recent research using a technique called Mendelian randomization suggests a potential association between lower blood levels of IVC and increased risk of lung cancer. However, these findings are preliminary and require further investigation to confirm the relationship and understand the underlying mechanisms.

Isovalerylcarnitine is a derivative of carnitine, specifically classified as an O-isovalerylcarnitine. Its chemical formula is C12H23NO4C_{12}H_{23}NO_{4}, and it plays a significant role in human metabolism, particularly in the context of isovaleric acidemia, a metabolic disorder caused by the accumulation of isovaleryl-CoA due to a deficiency in the enzyme isovaleryl-CoA dehydrogenase. This compound acts as a phenotypic marker for this condition, which can lead to severe neurological consequences if not managed properly .

Isovalerylcarnitine's primary function is likely related to its role in fatty acid metabolism. Carnitine transports fatty acids across the mitochondrial membrane for energy production. While IVC itself cannot enter the mitochondria, it may play a part in shuttling fatty acids indirectly [].

Elevated levels of IVC are a hallmark of isovaleric acidemia, a genetic disorder where the body cannot properly break down L-leucine. In this case, IVC accumulation is thought to be a consequence of the metabolic dysfunction, not the direct cause of the disease symptoms [].

. Primarily, it is involved in the transport of fatty acids into the mitochondria for oxidation. The conversion of isovaleryl-CoA to isovalerylcarnitine facilitates this transport, allowing for subsequent metabolic pathways to occur. The compound can also undergo hydrolysis to release free carnitine and isovaleryl groups, which are then utilized in various metabolic processes .

Biologically, isovalerylcarnitine acts as a detoxifying agent by binding to toxic acyl groups such as isovaleryl. In conditions like isovaleric acidemia, the administration of carnitine supplements has been shown to promote the excretion of isovalerylcarnitine and reduce the levels of toxic metabolites in the body. This detoxification process is crucial for maintaining metabolic balance and preventing damage to the central nervous system .

Isovalerylcarnitine can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing enzymes such as carnitine acyltransferases that catalyze the reaction between carnitine and isovaleryl-CoA.
  • Chemical Synthesis: Chemical methods involve the acylation of carnitine with isovaleryl chloride or similar acylating agents under controlled conditions.
  • Biotechnological Approaches: Recent advancements include using genetically modified microorganisms that can produce isovalerylcarnitine from simpler substrates through fermentation processes .

Isovalerylcarnitine has several applications:

  • Clinical Use: It is primarily used in managing metabolic disorders like isovaleric acidemia by supplementing carnitine to enhance detoxification processes.
  • Research: It serves as a biomarker for studying metabolic pathways related to fatty acid oxidation and amino acid metabolism.
  • Pharmaceuticals: The compound has potential applications in developing treatments for metabolic disorders and improving fatty acid metabolism .

Isovalerylcarnitine shares structural similarities with several other compounds involved in fatty acid metabolism. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
3-MethylbutyrylcarnitineC12H23NO4C_{12}H_{23}NO_{4}Involved in 3-methylbutyric acid metabolism; similar detoxification role.
AcetylcarnitineC9H17NO4C_{9}H_{17}NO_{4}Plays a role in energy production; simpler structure.
PropionylcarnitineC11H21NO4C_{11}H_{21}NO_{4}Related to propionic acid metabolism; similar function but different acyl group.

Isovalerylcarnitine's uniqueness lies in its specific involvement with isovaleric acidemia and its role as a detoxifying agent for a particular toxic metabolite, distinguishing it from other acylcarnitines that may have broader or different metabolic roles .

Role in Leucine Catabolism and Mitochondrial β-Oxidation

Isovalerylcarnitine serves as a critical metabolic intermediate and biomarker in the leucine catabolism pathway, specifically arising as a product of branched-chain amino acid metabolism within mitochondria [3] [30]. The compound is formed through the catabolism of leucine, one of the three essential branched-chain amino acids, and represents a key junction in mitochondrial energy metabolism [1] [2].

The leucine catabolism pathway begins with the transamination of leucine by branched-chain aminotransferase, which converts leucine to 2-ketoisocaproic acid in the mitochondrial matrix [35]. This reaction utilizes α-ketoglutarate as the amino group acceptor and requires pyridoxal phosphate as a cofactor [31]. The second step involves the irreversible oxidative decarboxylation of 2-ketoisocaproic acid by the branched-chain α-keto acid dehydrogenase complex, producing isovaleryl-coenzyme A along with carbon dioxide [6] [31].

The third enzymatic step in leucine catabolism is catalyzed by isovaleryl-coenzyme A dehydrogenase, a tetrameric flavoprotein containing one molecule of flavin adenine dinucleotide per monomer [13] [15]. This enzyme specifically converts isovaleryl-coenzyme A to 3-methylcrotonyl-coenzyme A through α,β-dehydrogenation, simultaneously transferring electrons to the mitochondrial respiratory chain via electron transfer flavoprotein [30] [33]. The enzyme demonstrates high substrate specificity for the branched-chain substrate isovaleryl-coenzyme A, with a measured Km value ranging from 5-15 μM [13].

During normal physiological conditions, isovaleryl-coenzyme A proceeds through the standard leucine degradation pathway [32]. However, under certain metabolic conditions or enzymatic deficiencies, alternative pathways become activated for the detoxification and elimination of accumulated isovaleryl-coenzyme A [3] [6]. The formation of isovalerylcarnitine represents one such alternative pathway, where carnitine acyltransferases catalyze the conjugation of isovaleryl-coenzyme A with carnitine [12] [19].

The mitochondrial β-oxidation system provides the cellular machinery for this metabolic conversion [9] [11]. The process involves the reversible transfer of acyl groups between coenzyme A and carnitine through the action of specific acyltransferases [17] [18]. This mechanism serves multiple physiological functions, including the maintenance of intramitochondrial coenzyme A homeostasis, the buffering of acetyl-coenzyme A pools, and the facilitation of fatty acid transport across mitochondrial membranes [9].

Research has demonstrated that isovalerylcarnitine formation becomes particularly significant when the primary leucine catabolism pathway is impaired [3] [12]. Studies using stable isotope labeled leucine have shown that the majority of cellular propionyl-coenzyme A pools in fibroblasts are generated from isoleucine metabolism, while leucine catabolism contributes primarily to acetyl-coenzyme A production [32]. When isovaleryl-coenzyme A dehydrogenase activity is deficient, compensatory mechanisms activate alternative metabolic routes, including enhanced isovalerylcarnitine synthesis [19].

Table 1: Leucine Catabolism Pathway and Isovalerylcarnitine Formation

StepSubstrateProductEnzymeLocationCofactors
1L-Leucine2-Ketoisocaproic acid + NH₃Branched-chain aminotransferaseMitochondrial matrixα-Ketoglutarate, Pyridoxal phosphate
22-Ketoisocaproic acidIsovaleryl-CoA + CO₂Branched-chain α-keto acid dehydrogenase complexMitochondrial matrixThiamine diphosphate, Lipoic acid, CoA, NAD⁺
3Isovaleryl-CoA3-Methylcrotonyl-CoAIsovaleryl-CoA dehydrogenaseMitochondrial matrixFAD, Electron transfer flavoprotein
AlternativeIsovaleryl-CoAIsovalerylcarnitineCarnitine acyltransferaseMitochondrial membranesCarnitine

Carnitine Shuttle System: Transmembrane Transport Mechanisms

The carnitine shuttle system represents a sophisticated transmembrane transport mechanism that facilitates the movement of acyl groups across mitochondrial membranes, with isovalerylcarnitine participating as both a substrate and product within this system [17] [20]. The shuttle system consists of three primary enzymatic components: carnitine palmitoyltransferase 1, carnitine-acylcarnitine translocase, and carnitine palmitoyltransferase 2 [17].

Carnitine palmitoyltransferase 1 exists in three tissue-specific isoforms: the liver isoform (carnitine palmitoyltransferase 1A), the muscle isoform (carnitine palmitoyltransferase 1B), and the brain isoform (carnitine palmitoyltransferase 1C) [17]. These enzymes are located on the outer mitochondrial membrane and catalyze the initial conversion of acyl-coenzyme A esters to acylcarnitine derivatives [17] [18]. While these enzymes primarily target long-chain fatty acyl-coenzyme A substrates, research has demonstrated that carnitine palmitoyltransferase 1A can synthesize acylcarnitines from acyl-coenzyme A substrates with carbon chain lengths starting from C6 [40].

The carnitine-acylcarnitine translocase functions as the central transmembrane transport protein, facilitating the bidirectional exchange of acylcarnitine esters and free carnitine across the inner mitochondrial membrane [17] [20]. This transporter operates through an antiport mechanism, ensuring that the total carnitine pool remains balanced between the cytosolic and mitochondrial compartments [9]. The protein forms a functional complex with carnitine palmitoyltransferase 2 at the inner mitochondrial membrane, supporting the channeling of acylcarnitines and carnitine at this critical metabolic junction [20].

Carnitine palmitoyltransferase 2 occupies the inner mitochondrial membrane and catalyzes the reconversion of acylcarnitine esters back to acyl-coenzyme A derivatives within the mitochondrial matrix [17]. This enzyme does not contain the inhibitor binding domain present in carnitine palmitoyltransferase 1 isoforms, reflecting its distinct regulatory properties and functional role [17]. The reconstituted acyl-coenzyme A molecules become available for subsequent β-oxidation reactions or alternative metabolic pathways [11].

For isovalerylcarnitine specifically, the transmembrane transport mechanism involves its formation from isovaleryl-coenzyme A in the mitochondrial matrix, followed by efflux to the cytosolic compartment through the carnitine shuttle system [12] [16]. Unlike long-chain acylcarnitines that require the complete shuttle machinery, short-chain acylcarnitines including isovalerylcarnitine can cross mitochondrial membranes more readily due to their smaller molecular size and different physicochemical properties [9].

The transport kinetics of isovalerylcarnitine demonstrate substrate-specific characteristics within the carnitine shuttle system [16]. Research has shown that isovalerylcarnitine readily diffuses across cellular membranes, allowing equilibration between intracellular and extracellular compartments [16]. This property enables isovalerylcarnitine to serve as an effective biomarker for mitochondrial leucine metabolism and isovaleryl-coenzyme A dehydrogenase activity [3].

The carnitine shuttle system also functions to maintain mitochondrial coenzyme A homeostasis during periods of metabolic stress [14]. When isovaleryl-coenzyme A accumulates due to enzymatic deficiencies or substrate overload, the formation and export of isovalerylcarnitine helps preserve the free coenzyme A pool necessary for continued mitochondrial function [12] [19]. This mechanism represents a critical cellular adaptation that prevents the sequestration of coenzyme A in metabolically inactive forms [41].

Enzymatic Synthesis via Carnitine Acyltransferases

The enzymatic synthesis of isovalerylcarnitine involves a family of carnitine acyltransferases that catalyze the reversible transfer of acyl groups between coenzyme A derivatives and carnitine [21] [36]. These enzymes demonstrate varying substrate specificities based on the chain length and structural characteristics of their acyl-coenzyme A substrates [18] [40].

Carnitine acetyltransferase represents the primary enzyme responsible for short-chain acylcarnitine synthesis, including isovalerylcarnitine formation [36] [38]. This enzyme, encoded by the carnitine acetyltransferase gene, catalyzes the chemical reaction: acetyl-coenzyme A + carnitine ⇌ coenzyme A + acetylcarnitine [36]. The enzyme exhibits broad substrate specificity for short-chain acyl-coenzyme A derivatives (C2-C5), making it capable of utilizing isovaleryl-coenzyme A as a substrate [40].

The molecular structure of carnitine acetyltransferase consists of two distinct domains: an N-terminal domain containing an eight-stranded β-sheet flanked by eight α-helices, and a C-terminal domain composed of a six-stranded mixed β-sheet and eleven α-helices [36]. The active site contains histidine-343 as the catalytic residue, positioned at the interface between the two domains and accessible through two distinct substrate-binding channels [36]. One channel accommodates carnitine binding, while the second channel facilitates coenzyme A binding [36].

The catalytic mechanism involves histidine-343 functioning as a base that deprotonates either the coenzyme A thiol group or the carnitine 3'-hydroxyl group, depending on the reaction direction [36]. The deprotonated nucleophile then attacks the acetyl group at its carbonyl carbon, proceeding directly without formation of a histidine-acetyl intermediate [36]. The trimethylammonium group of carnitine provides substrate-assisted catalysis by stabilizing the oxyanion intermediate through its positive charge [36].

Carnitine palmitoyltransferase 1A demonstrates significant activity toward medium-chain and some short-chain acyl-coenzyme A substrates, including those in the C6-C12 range [17] [40]. While primarily involved in long-chain fatty acid metabolism, this enzyme can contribute to isovalerylcarnitine synthesis under specific metabolic conditions [17]. The liver isoform shows particularly broad substrate specificity compared to the muscle and brain isoforms [17].

Carnitine octanoyltransferase, localized primarily in peroxisomes, exhibits specificity for medium-chain acyl-coenzyme A substrates (C6-C12) and may contribute to isovalerylcarnitine formation through its activity on branched-chain substrates [40]. This enzyme plays a complementary role to the mitochondrial acyltransferases in maintaining cellular acyl-coenzyme A homeostasis [21].

The kinetic properties of carnitine acyltransferases demonstrate competitive inhibition patterns when multiple substrates are present simultaneously [18]. Mathematical modeling of multi-substrate kinetics has revealed that the fractional turnover rate of specific acyl-coenzyme A pools depends on the relative kinetic constants rather than absolute substrate concentrations [18]. For branched-chain substrates like isovaleryl-coenzyme A, the high specificity of carnitine acetyltransferase ensures efficient conversion to the corresponding acylcarnitine derivative [38].

Table 2: Carnitine Acyltransferases Involved in Isovalerylcarnitine Synthesis

EnzymeEC NumberSubstrate SpecificitySubcellular LocationMolecular WeightRole in Isovalerylcarnitine Synthesis
Carnitine AcetyltransferaseEC 2.3.1.7Short-chain acyl-CoA (C2-C5)Mitochondria, Peroxisomes~70 kDaPrimary enzyme for short-chain acylcarnitine synthesis
Carnitine Palmitoyltransferase 1AEC 2.3.1.21Long-chain acyl-CoA (C16-C20)Outer mitochondrial membrane~88 kDaCan synthesize from C6+ acyl-CoA substrates
Carnitine Palmitoyltransferase 1BEC 2.3.1.21Long-chain acyl-CoA (C16-C20)Outer mitochondrial membrane~88 kDaMuscle-specific isoform, C6+ substrates
Carnitine OctanoyltransferaseEC 2.3.1.23Medium-chain acyl-CoA (C6-C12)Peroxisomes~68 kDaMedium-chain substrate conversion

The regulation of carnitine acyltransferase activity involves multiple mechanisms, including allosteric modulation, post-translational modifications, and transcriptional control [37] [39]. During metabolic stress conditions, such as fasting or increased protein catabolism, the expression and activity of these enzymes increase to accommodate enhanced branched-chain amino acid metabolism [9] [35]. This upregulation ensures adequate capacity for isovalerylcarnitine synthesis when leucine catabolism is elevated [19].

Table 3: Isovaleryl-CoA Dehydrogenase Enzymatic Properties

ParameterValueNotes
Km for Isovaleryl-CoA5-15 μMSpecific for isovaleryl-CoA vs other branched substrates
CofactorFlavin adenine dinucleotideProsthetic group, tightly bound
Molecular weight~43 kDa (monomer)Similar to other acyl-CoA dehydrogenases
Quaternary structureTetrameric (4 × 43 kDa)Functional unit in mitochondria
Electron acceptorElectron transfer flavoproteinPhysiological electron acceptor
pH optimum7.5-8.5Physiological range

Mass Spectrometry-Based Techniques: High-Performance Liquid Chromatography Tandem Mass Spectrometry and Ultra-High-Performance Liquid Chromatography Mass Spectrometry

The quantification of isovalerylcarnitine relies heavily on mass spectrometry-based techniques, with High-Performance Liquid Chromatography Tandem Mass Spectrometry and Ultra-High-Performance Liquid Chromatography Mass Spectrometry representing the gold standard methodologies in contemporary analytical practice [1] [2] [3]. These sophisticated analytical platforms provide the requisite sensitivity, specificity, and reproducibility necessary for accurate isovalerylcarnitine determination in complex biological matrices.

Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry methods have demonstrated superior analytical performance compared to conventional flow injection analysis approaches, particularly in their ability to resolve isobaric acylcarnitine species [1] [2]. The implementation of Ultra-High-Performance Liquid Chromatography systems enables the separation of isovalerylcarnitine from its structural isomers, including pivaloylcarnitine, 2-methylbutyrylcarnitine, and valerylcarnitine, which share identical molecular weights but possess distinct chromatographic properties [4] [5] [6].

Contemporary Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry methodologies employ BEH C18 columns (2.1 × 100 mm, 1.7 μm particle size) with gradient elution protocols utilizing mobile phases consisting of water and acetonitrile containing formic acid modifiers [4] [5] [7]. These chromatographic conditions facilitate baseline resolution of C5 acylcarnitine isomers within analysis times ranging from 10 to 22 minutes, depending on the specific methodological approach employed [2] [3] [7].

Multiple Reaction Monitoring detection schemes utilize the characteristic fragmentation pattern of acylcarnitines, which produce a common product ion at m/z 85.0284 derived from the carnitine moiety [8] [9] [7]. For isovalerylcarnitine specifically, the precursor-to-product ion transition 246.2 → 85.0 serves as the primary quantification channel, with collision energies optimized between 25-35 eV to maximize sensitivity while maintaining specificity [9] [10] [7].

Advanced Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry implementations incorporate sophisticated retention time prediction models based on Quantitative Structure-Retention Relationship principles, enabling accurate identification of acylcarnitine species even in the absence of authentic reference standards [9] [11] [12]. These predictive models achieve retention time accuracy within 0.2 minutes for most acylcarnitine species, facilitating confident compound identification in complex biological matrices [9] [12].

High-resolution mass spectrometry platforms, including Quadrupole Time-of-Flight and Orbitrap instruments, provide complementary analytical capabilities for isovalerylcarnitine analysis, offering exact mass determination and high-resolution product ion spectra for structural confirmation [13] [8] [14]. These instruments enable the resolution of nominal isobaric interferences that cannot be distinguished by unit-resolution triple quadrupole systems, particularly relevant for distinguishing malonylcarnitine from 3-hydroxybutyrylcarnitine and similar isobaric pairs [14] [11].

TechniqueColumn TypeRun Time (min)Sensitivity (LOD)Isomer Separation
HPLC-MS/MS with pentafluorophenacyl derivatizationSequential ion-exchange/reversed-phase C814Not specifiedYes
UHPLC-MS/MS underivatizedBEH C18 (2.1 × 100 mm, 1.7 μm)22Sub-nanomolarYes
UHPLC-MS/MS with 3-nitrophenylhydrazine derivatizationReversed-phase C1810<0.7 fmolYes
Flow injection analysis tandem MSNo chromatographic separation<5Nanomolar rangeNo
Mixed-mode LC-MS/MSMixed-mode (cation-exchange/reversed-phase)22Low nanomolarYes

Derivatization Protocols for Enhanced Sensitivity

Chemical derivatization strategies represent critical methodological components for enhancing the analytical sensitivity and chromatographic behavior of isovalerylcarnitine in mass spectrometry-based quantification protocols [1] [15] [16] [17]. These pre-analytical modification procedures improve compound detectability, chromatographic retention, and mass spectrometric ionization efficiency, thereby expanding the analytical dynamic range and lowering detection limits for trace-level determinations.

Pentafluorophenacyl trifluoromethanesulfonate derivatization represents one of the most extensively validated and analytically robust approaches for acylcarnitine modification [1] [18] [17] [19]. This derivatization reaction proceeds rapidly at room temperature, typically completing within seconds of reagent addition, and produces pentafluorophenacyl ester derivatives with enhanced mass spectrometric response characteristics [18] [17]. The pentafluorophenacyl moiety imparts improved electrospray ionization efficiency and provides characteristic fragmentation patterns that facilitate structural confirmation [17] [19].

The derivatization reaction with pentafluorophenacyl trifluoromethanesulfonate demonstrates exceptional selectivity for carboxyl groups while preserving the quaternary ammonium functionality of the carnitine backbone [1] [17]. Importantly, this derivatization protocol does not induce hydrolytic degradation of acylcarnitine esters, a significant advantage over alternative derivatization schemes that employ elevated temperatures or acidic conditions [18] [17] [19].

3-Nitrophenylhydrazine derivatization protocols have emerged as highly effective alternatives for acylcarnitine analysis, offering particular advantages for isotope-labeling applications and multi-compound derivatization strategies [15] [16] [20] [21]. The 3-nitrophenylhydrazine reagent reacts with carbonyl-containing compounds under mild aqueous conditions, converting carboxyl groups to stable 3-nitrophenylhydrazide derivatives [16] [22] [20].

Optimized 3-nitrophenylhydrazine derivatization protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as a coupling reagent in conjunction with pyridine catalysis to facilitate quantitative conversion under controlled conditions [16] [20] [21]. Reaction parameters including reagent concentrations (25-200 mM 3-nitrophenylhydrazine, 25-200 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), reaction temperature (10-60°C), and reaction duration (10-60 minutes) require systematic optimization to achieve maximum derivatization efficiency [16] [20].

Butanolic hydrochloric acid derivatization represents the most widely implemented protocol in clinical newborn screening applications, despite certain analytical limitations including partial acylcarnitine hydrolysis and elevated reaction temperatures [4] [23] [24]. This derivatization approach converts acylcarnitines to their corresponding butyl esters through transesterification reactions conducted at 65°C for 15 minutes [23] [24]. While this protocol provides adequate sensitivity for screening applications, the hydrolytic side reactions can compromise quantitative accuracy for detailed analytical studies [23] [25].

Advanced derivatization strategies incorporate isotope-labeling techniques to enable accurate quantification through isotope dilution mass spectrometry principles [20] [21] [26]. 3-Nitrophenylhydrazine derivatives prepared using deuterium-labeled reagents (13C6-3-nitrophenylhydrazine) serve as ideal internal standards, providing identical chromatographic behavior while enabling mass spectrometric discrimination through characteristic mass shifts [20] [21].

Derivatization ReagentReaction ConditionsAdvantagesSignal Enhancement
Pentafluorophenacyl trifluoromethanesulfonateRoom temperature, secondsRapid, no hydrolysis, enhanced MS response2-10 fold increase
3-NitrophenylhydrazineAqueous solution, mild conditionsHigh efficiency, aqueous conditionsSignificant improvement
Butanolic HCl65°C, 15 minutesStandard protocol, well-establishedStandard enhancement
3-Nitrophenylhydrazine + EDC + pyridineVariable temperature (10-60°C), 10-60 minOptimizable conditions, isotope labeling compatibleVariable enhancement

Challenges in Distinguishing Isomeric Acylcarnitines

The analytical discrimination of isovalerylcarnitine from its structural isomers represents one of the most significant technical challenges in contemporary acylcarnitine analysis, with profound implications for diagnostic accuracy and clinical decision-making [27] [28] [29] [30]. These analytical challenges stem from the identical molecular weights and similar physicochemical properties shared among C5 acylcarnitine isomers, which include isovalerylcarnitine, pivaloylcarnitine, 2-methylbutyrylcarnitine, and valerylcarnitine [31] [27] [29].

Isobaric interference represents the primary analytical challenge in isovalerylcarnitine quantification, as all C5 acylcarnitine isomers share the identical molecular weight of 245.1627 Da and produce indistinguishable precursor-to-product ion transitions (246.2 → 85.0) in conventional tandem mass spectrometry analysis [27] [28] [29]. This fundamental limitation of flow injection analysis methods necessitates chromatographic separation to achieve unambiguous compound identification and accurate quantification [27] [24] [6].

Pivaloylcarnitine interference constitutes a particularly problematic analytical challenge due to its exogenous origin from pivalate-containing pharmaceuticals and cosmetic products [31] [27] [28] [29]. Pivalate-generating antibiotics, including pivampicillin and pivmecillinam, and cosmetic formulations containing pivalic acid derivatives can elevate pivaloylcarnitine concentrations in biological samples, leading to false-positive results in isovaleric acidemia screening protocols [27] [28] [29] [32].

Epidemiological studies have documented false-positive rates exceeding 50% in certain populations due to pivaloylcarnitine interference, necessitating the implementation of second-tier testing protocols to distinguish true isovaleric acidemia from exogenous pivalate exposure [27] [29] [32]. These false-positive results impose significant healthcare burdens through unnecessary patient recalls, additional testing procedures, and parental anxiety [27] [32] [30].

Retention time prediction challenges arise from the similar chromatographic properties exhibited by C5 acylcarnitine isomers, which can co-elute or exhibit overlapping retention times under suboptimal chromatographic conditions [9] [11] [12]. The development of robust Quantitative Structure-Retention Relationship models has addressed many of these challenges by enabling accurate retention time predictions based on molecular descriptors including chain length, branching patterns, and functional group positions [9] [11] [12].

Matrix effects present additional analytical complications, as the complex composition of biological samples can influence ionization efficiency, chromatographic retention, and compound stability [33] [34] [2]. Blood, urine, and tissue matrices exhibit distinct matrix effects that require method-specific optimization strategies, including matrix-matched calibration protocols and solid-phase extraction cleanup procedures [33] [2] [35].

Ion suppression phenomena can significantly impact analytical sensitivity and precision, particularly when co-eluting compounds interfere with electrospray ionization processes [33] [35] [36]. Optimized chromatographic conditions, including gradient elution profiles and mobile phase additives, help minimize ion suppression effects and improve analytical reproducibility [35] [36].

Contemporary analytical solutions to these challenges include the implementation of reference ion ratios for flow injection analysis methods, enabling discrimination between isovalerylcarnitine and pivaloylcarnitine based on characteristic fragmentation patterns observed at optimized collision energies [31] [37]. These approaches utilize product ion ratios (m/z 246.2 → 187.1 at -15V collision energy) to calculate similarity scores that distinguish between different C5 isomers [31] [37].

Analytical ChallengeSpecific ExampleAnalytical SolutionSuccess Rate
Isobaric interference (same m/z)Isovalerylcarnitine vs pivaloylcarnitine (both m/z 246)Chromatographic separation, second-tier testing>95% with proper LC separation
Pivaloylcarnitine false positivesPivalate-containing antibiotics and cosmeticsLC-MS/MS with isomer separation99% with second-tier methods
Retention time predictionMultiple C5 isomers with similar propertiesQSRR modeling, retention time prediction>98% prediction accuracy with QSRR
Matrix effectsBlood vs urine vs tissue samplesMatrix-matched calibration, SPE cleanup85-115% recovery with optimization
Ion suppressionCo-eluting compounds affecting ionizationOptimized LC conditions, gradient elution90-110% consistency with proper conditions

XLogP3

1.6

Wikipedia

Isovaleryl-L-carnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Last modified: 04-14-2024

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